molecular formula C10H15N3S B2365956 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea CAS No. 78862-76-7

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B2365956
CAS No.: 78862-76-7
M. Wt: 209.31
InChI Key: DIUUHEFJHZFQON-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. This compound, characterized by the presence of an amino group and a propan-2-ylphenyl group attached to the thiourea moiety, exhibits unique properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium, followed by the addition of an isothiocyanate . This method is efficient and yields high-purity thiourea derivatives.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process typically includes the use of elemental sulfur and chloroform to produce thiocarbonyl surrogates, which are then reacted with primary amines to form the desired thiourea compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase by forming strong hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and practical applications.

Properties

IUPAC Name

1-amino-3-(4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUHEFJHZFQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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